molecular formula C11H13NO2 B2772862 3-(Oxane-4-carbonyl)pyridine CAS No. 410083-27-1

3-(Oxane-4-carbonyl)pyridine

Cat. No.: B2772862
CAS No.: 410083-27-1
M. Wt: 191.23
InChI Key: RPDXTMKRWPMHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxane-4-carbonyl)pyridine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is also known by its IUPAC name, 3-pyridinyl (tetrahydro-2H-pyran-4-yl)methanone . This compound is characterized by the presence of a pyridine ring and an oxane (tetrahydropyran) ring, making it a heterocyclic compound.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antifungal properties , suggesting potential targets within fungal organisms.

Mode of Action

It’s known that the pyridine group contributes positively to the antifungal activity

Biochemical Pathways

Given its potential antifungal properties , it may interfere with essential fungal biochemical pathways, but further studies are needed to confirm this.

Result of Action

Given its potential antifungal properties , it may lead to the disruption of essential fungal cellular processes, resulting in the inhibition of fungal growth.

Preparation Methods

Properties

IUPAC Name

oxan-4-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(9-3-6-14-7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDXTMKRWPMHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.